molecular formula C19H19ClF3N5O2 B10948384 4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10948384
M. Wt: 441.8 g/mol
InChI Key: CPKGZCVASXWTHC-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethyl iodide in the presence of a base.

    Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction using 3-methoxybenzyl chloride.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It could be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Industrial Applications: The compound’s stability and reactivity could make it useful in various industrial processes, such as catalysis or as a precursor to other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, it might act by inhibiting a particular enzyme or receptor. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain biological targets, while the pyrazole ring can interact with various proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can significantly enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClF3N5O2

Molecular Weight

441.8 g/mol

IUPAC Name

4-chloro-N-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClF3N5O2/c1-10-15(11(2)28(25-10)9-12-6-5-7-13(8-12)30-4)24-18(29)16-14(20)17(19(21,22)23)27(3)26-16/h5-8H,9H2,1-4H3,(H,24,29)

InChI Key

CPKGZCVASXWTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)NC(=O)C3=NN(C(=C3Cl)C(F)(F)F)C

Origin of Product

United States

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